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molecular formula C8H14O3 B185313 2-Cyclohexyl-2-hydroxyacetic acid CAS No. 4442-94-8

2-Cyclohexyl-2-hydroxyacetic acid

Cat. No. B185313
M. Wt: 158.19 g/mol
InChI Key: RRDPWAPIJGSANI-UHFFFAOYSA-N
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Patent
US07579429B2

Procedure details

To a solution of 200 mL methanol were added 38.0 g mandelic acid, 2.5 mL acetic acid, and 7.5 g rhodium on carbon (5%, Engelhard 5864). The mixture was sealed in an autoclave, purged with nitrogen, and then filled with hydrogen gas. Hydrogenation was carried out at room temperature for 8 hours at 1400 psi hydrogen. The reaction mixture was then removed from the autoclave and filtered. The filtrate was concentrated and recrystallized from toluene. The colorless crystals were collected by filtration and dried under vacuum to give 31.8 g (80.5%) of racemic 2-cyclohexyl-2-hydroxyacetic acid. 1H NMR (DMSO-d6): δ (ppm) 3.71 (d, 1H), 1.66-1.55 (m, 6H), 1.16-1.09 (m, 5H). 13C NMR (DMSO-d6): δ (ppm) 175.27, 74.19, 41.15, 28.86, 26.74, 25.84, 25.76, 25.57. IR (KBr): ν (cm−1) 3440, 2933, 2856, 1718, 1450, 1280, 1255, 1230, 1103. Anal. Calcd. for C8H14O3: C, 60.74; H, 8.92. Found: C, 61.12; H, 9.28. mp 135-136° C.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
catalyst
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO.[C:3]([OH:13])(=[O:12])[CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[OH:5]>[Rh].C(O)(=O)C>[CH:6]1([CH:4]([OH:5])[C:3]([OH:13])=[O:12])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
38 g
Type
reactant
Smiles
C(C(O)C1=CC=CC=C1)(=O)O
Name
Quantity
7.5 g
Type
catalyst
Smiles
[Rh]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sealed in an autoclave
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
ADDITION
Type
ADDITION
Details
filled with hydrogen gas
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then removed from the autoclave
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene
FILTRATION
Type
FILTRATION
Details
The colorless crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1(CCCCC1)C(C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 31.8 g
YIELD: PERCENTYIELD 80.5%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07579429B2

Procedure details

To a solution of 200 mL methanol were added 38.0 g mandelic acid, 2.5 mL acetic acid, and 7.5 g rhodium on carbon (5%, Engelhard 5864). The mixture was sealed in an autoclave, purged with nitrogen, and then filled with hydrogen gas. Hydrogenation was carried out at room temperature for 8 hours at 1400 psi hydrogen. The reaction mixture was then removed from the autoclave and filtered. The filtrate was concentrated and recrystallized from toluene. The colorless crystals were collected by filtration and dried under vacuum to give 31.8 g (80.5%) of racemic 2-cyclohexyl-2-hydroxyacetic acid. 1H NMR (DMSO-d6): δ (ppm) 3.71 (d, 1H), 1.66-1.55 (m, 6H), 1.16-1.09 (m, 5H). 13C NMR (DMSO-d6): δ (ppm) 175.27, 74.19, 41.15, 28.86, 26.74, 25.84, 25.76, 25.57. IR (KBr): ν (cm−1) 3440, 2933, 2856, 1718, 1450, 1280, 1255, 1230, 1103. Anal. Calcd. for C8H14O3: C, 60.74; H, 8.92. Found: C, 61.12; H, 9.28. mp 135-136° C.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
catalyst
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO.[C:3]([OH:13])(=[O:12])[CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[OH:5]>[Rh].C(O)(=O)C>[CH:6]1([CH:4]([OH:5])[C:3]([OH:13])=[O:12])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
38 g
Type
reactant
Smiles
C(C(O)C1=CC=CC=C1)(=O)O
Name
Quantity
7.5 g
Type
catalyst
Smiles
[Rh]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sealed in an autoclave
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
ADDITION
Type
ADDITION
Details
filled with hydrogen gas
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then removed from the autoclave
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene
FILTRATION
Type
FILTRATION
Details
The colorless crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1(CCCCC1)C(C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 31.8 g
YIELD: PERCENTYIELD 80.5%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07579429B2

Procedure details

To a solution of 200 mL methanol were added 38.0 g mandelic acid, 2.5 mL acetic acid, and 7.5 g rhodium on carbon (5%, Engelhard 5864). The mixture was sealed in an autoclave, purged with nitrogen, and then filled with hydrogen gas. Hydrogenation was carried out at room temperature for 8 hours at 1400 psi hydrogen. The reaction mixture was then removed from the autoclave and filtered. The filtrate was concentrated and recrystallized from toluene. The colorless crystals were collected by filtration and dried under vacuum to give 31.8 g (80.5%) of racemic 2-cyclohexyl-2-hydroxyacetic acid. 1H NMR (DMSO-d6): δ (ppm) 3.71 (d, 1H), 1.66-1.55 (m, 6H), 1.16-1.09 (m, 5H). 13C NMR (DMSO-d6): δ (ppm) 175.27, 74.19, 41.15, 28.86, 26.74, 25.84, 25.76, 25.57. IR (KBr): ν (cm−1) 3440, 2933, 2856, 1718, 1450, 1280, 1255, 1230, 1103. Anal. Calcd. for C8H14O3: C, 60.74; H, 8.92. Found: C, 61.12; H, 9.28. mp 135-136° C.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
catalyst
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO.[C:3]([OH:13])(=[O:12])[CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[OH:5]>[Rh].C(O)(=O)C>[CH:6]1([CH:4]([OH:5])[C:3]([OH:13])=[O:12])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
38 g
Type
reactant
Smiles
C(C(O)C1=CC=CC=C1)(=O)O
Name
Quantity
7.5 g
Type
catalyst
Smiles
[Rh]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sealed in an autoclave
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
ADDITION
Type
ADDITION
Details
filled with hydrogen gas
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then removed from the autoclave
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene
FILTRATION
Type
FILTRATION
Details
The colorless crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C1(CCCCC1)C(C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 31.8 g
YIELD: PERCENTYIELD 80.5%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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